molecular formula C8H8N2OS B030804 5-Methoxy-2-mercaptobenzimidazole CAS No. 37052-78-1

5-Methoxy-2-mercaptobenzimidazole

Cat. No.: B030804
CAS No.: 37052-78-1
M. Wt: 180.23 g/mol
InChI Key: KOFBRZWVWJCLGM-UHFFFAOYSA-N
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Description

5-Methoxy-2-mercaptobenzimidazole: is a heterocyclic organic compound that belongs to the benzimidazole family. It is characterized by the presence of a methoxy group (-OCH₃) at the 5-position and a mercapto group (-SH) at the 2-position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

Target of Action

5-Methoxy-2-mercaptobenzimidazole primarily targets corrosion processes in various metals . It acts as a corrosion inhibitor for steels, pure metals such as iron, aluminum, copper, zinc, and alloys . In addition, it has been reported to have inhibitory activity on tyrosinase , an enzyme that catalyzes the production of melanin and other pigments .

Mode of Action

This compound acts as a mixed type inhibitor , exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it can slow down both the anodic metal dissolution and the cathodic hydrogen evolution, with a more pronounced effect on the latter .

Biochemical Pathways

Its role as a corrosion inhibitor suggests it may interact with the electrochemical processes that drive corrosion . As a tyrosinase inhibitor, it could potentially interfere with the enzymatic pathways involved in melanin production .

Pharmacokinetics

Given its use as a corrosion inhibitor and a potential tyrosinase inhibitor, its bioavailability would be more relevant in the context of its application to the material or biological system .

Result of Action

The primary result of the action of this compound is the inhibition of corrosion in various metals and alloys . By slowing down the electrochemical reactions that drive corrosion, it helps to preserve the integrity of the material and extend its lifespan . In the context of tyrosinase inhibition, it could potentially lead to a reduction in melanin production .

Action Environment

The efficacy and stability of this compound as a corrosion inhibitor are influenced by the chemical environment , including the presence of corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The temperature of the environment may also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-mercaptobenzimidazole typically involves the reaction of 3,4-diaminoanisole dihydrochloride with a mercapto group source in an aqueous-alcoholic alkaline medium. The reaction is carried out at a temperature range of 60-75°C, followed by boiling. The mercapto group source commonly used is an alkali metal alkyl xanthate. The final product is isolated by the action of acetic acid .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for yield and purity. The use of carbon disulfide as a mercapto group source is avoided due to its toxicity and flammability. Instead, safer alternatives like alkali metal alkyl xanthates are preferred. The reaction conditions are carefully controlled to ensure a high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy and mercapto groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxy-2-mercaptobenzimidazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceutical agents, including COX-2 inhibitors .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis .

Medicine: The compound is employed in the development of drugs for treating conditions such as ulcers and inflammation. It is an intermediate in the synthesis of omeprazole, a well-known anti-ulcer medication .

Industry: this compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion .

Comparison with Similar Compounds

  • 2-Mercaptobenzimidazole
  • 5-Methyl-2-mercaptobenzimidazole
  • 5-Chloro-2-mercaptobenzimidazole

Comparison: 5-Methoxy-2-mercaptobenzimidazole is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. Compared to 2-Mercaptobenzimidazole, the methoxy group enhances its solubility and reactivity. The presence of different substituents (e.g., methyl, chloro) in similar compounds can significantly alter their chemical behavior and applications .

Properties

IUPAC Name

5-methoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBRZWVWJCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190558
Record name 5-Methoxy-2-mercaptobenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37052-78-1
Record name 2-Mercapto-5-methoxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37052-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-mercaptobenzimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione
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Record name 5-METHOXY-2-MERCAPTOBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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